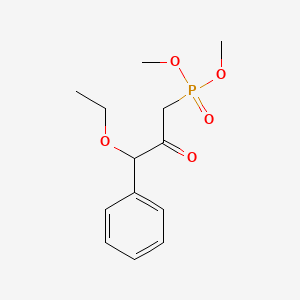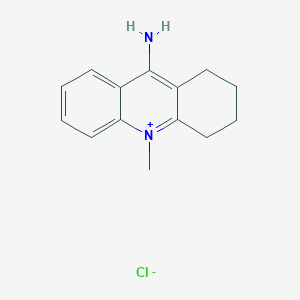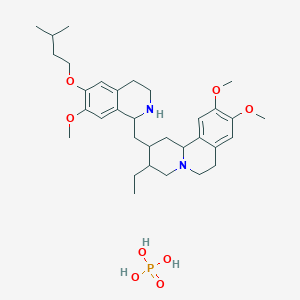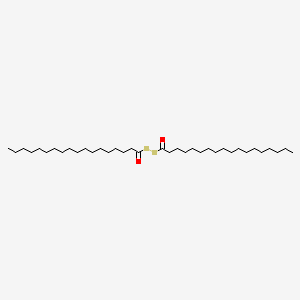![molecular formula C12H12INO2S B14486912 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide CAS No. 66060-73-9](/img/structure/B14486912.png)
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide is a heterocyclic compound that features a pyridinium core substituted with a thiophene-acetyl group
Preparation Methods
The synthesis of 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 1-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methylpyridinium iodide.
Acylation Reaction: The 1-methylpyridinium iodide is then reacted with thiophene-2-acetyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the acetyl group or the pyridinium core.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, potentially leading to a variety of derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial or anticancer properties, although further research is needed to confirm these effects.
Industry: The compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide include:
1-Methylpyridinium iodide: Lacks the thiophene-acetyl group, making it less versatile in terms of chemical reactivity.
Thiophene-2-acetyl chloride:
Other Pyridinium Derivatives: Compounds such as 1-ethyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide may exhibit similar properties but differ in their specific reactivity and applications.
The uniqueness of this compound lies in its combination of a pyridinium core with a thiophene-acetyl group, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
66060-73-9 |
|---|---|
Molecular Formula |
C12H12INO2S |
Molecular Weight |
361.20 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-2-yl) 2-thiophen-2-ylacetate;iodide |
InChI |
InChI=1S/C12H12NO2S.HI/c1-13-7-3-2-6-11(13)15-12(14)9-10-5-4-8-16-10;/h2-8H,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
XZROPYGRWODINE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1OC(=O)CC2=CC=CS2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


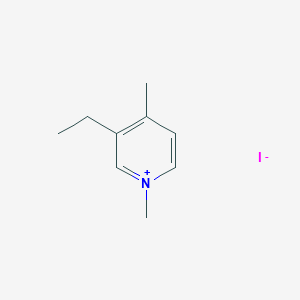
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
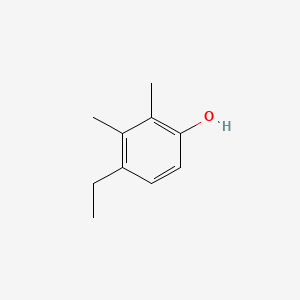
![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
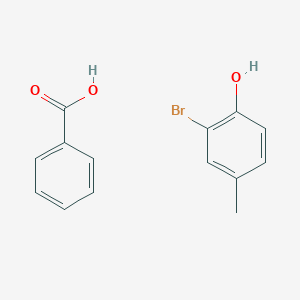
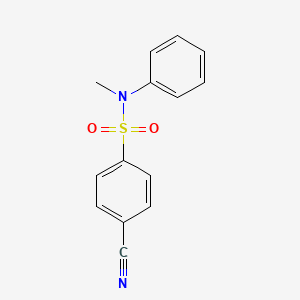
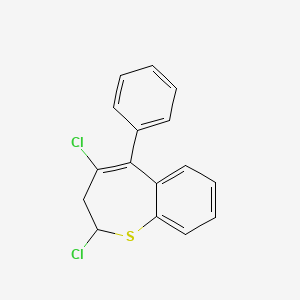

![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
